molecular formula C10H9ClO3 B8596701 Benzoic acid, chloroacetylmethyl ester CAS No. 27933-26-2

Benzoic acid, chloroacetylmethyl ester

Cat. No.: B8596701
CAS No.: 27933-26-2
M. Wt: 212.63 g/mol
InChI Key: LRCCOISSUIDSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, chloroacetylmethyl ester is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

27933-26-2

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(3-chloro-2-oxopropyl) benzoate

InChI

InChI=1S/C10H9ClO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LRCCOISSUIDSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture consisting of 30 mmol (6.44 g) of 1-benzoyloxy-3-chloro-2-propanol, 1.5 mmol (234 mg) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 33 mmol (3.4 g) of sodium bromide, 90 mmol (7.50 g) of sodium hydrogencarbonate, 75 ml of ethyl acetate and 35 ml of water was added dropwise 45 mmol (30 g) of sodium hypochlorite aqueous solution (1.5 mmol/g) under cooling with ice. Temperature of the reaction system was about 4° C. and pH was about 8.5. After the dropping was completed, stirring was further continued for 30 minute. Thereto was added 20 ml of a 5% sodium thiosulfate aqueous solution and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered off and concentrated under reduced pressure to obtain a crude product. It was purified with silica gel column to obtain 5.56 g of 1-benzoyloxy-3-chloro-2-propanon. The yield was 87%.
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
234 mg
Type
catalyst
Reaction Step Six
Name
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.